

# 5-Amino-2-morpholin-4-yl-benzamide: Solubility Profile & Characterization Guide

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## Compound of Interest

Compound Name:	5-Amino-2-morpholin-4-yl-benzamide
CAS No.:	50891-32-2
Cat. No.:	B1298229

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## Executive Summary & Compound Identity

**5-Amino-2-morpholin-4-yl-benzamide** (CAS: 50891-32-2) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors, specifically those targeting the JAK/STAT pathway (e.g., analogues related to Fedratinib). Its structure combines a polar, hydrogen-bonding benzamide core with a solubilizing morpholine ring and a reactive aniline handle.

Understanding the solubility profile of this intermediate is essential for process chemistry optimization (recrystallization, purification) and biological assay preparation. This guide provides a technical breakdown of its physicochemical behavior, predicted solubility across various media, and validated protocols for experimental determination.

## Chemical Identity

Property	Detail
IUPAC Name	5-Amino-2-(morpholin-4-yl)benzamide
CAS Number	50891-32-2
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	221.26 g/mol
Key Functional Groups	Primary Amide (H-bond donor/acceptor), Aniline (Weak base), Morpholine (Moderate base)

## Physicochemical Properties & Solubility Drivers

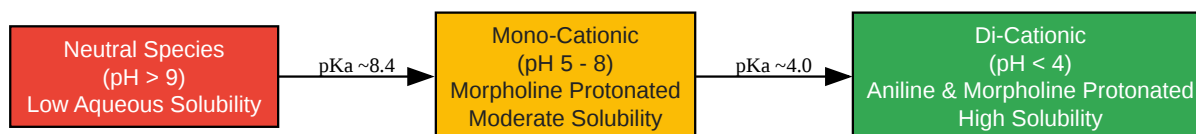
The solubility of **5-Amino-2-morpholin-4-yl-benzamide** is governed by the interplay between its lipophilic aromatic core and its ionizable basic centers.

## Calculated Physicochemical Parameters

Parameter	Value (Est.)	Significance
cLogP	0.5 – 1.2	Indicates moderate lipophilicity; likely permeable but requires polar organic co-solvents for high concentrations.
pKa (Morpholine N)	~8.4	The morpholine nitrogen will be protonated at physiological pH (7.4) and acidic pH, significantly enhancing aqueous solubility.
pKa (Aniline N)	~4.0	The aniline group protonates only in highly acidic media (pH < 4), providing a second solubility boost in gastric-like fluids.
H-Bond Donors	3	Amide (2) + Aniline (2) - High potential for crystal lattice energy, potentially reducing solid-state solubility.

## Solubility Mechanism Diagram

The following diagram illustrates the ionization states that dictate the solubility profile across the pH scale.



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Caption: pH-dependent ionization cascade of **5-Amino-2-morpholin-4-yl-benzamide** showing transitions from hydrophobic neutral forms to highly soluble cationic species.

## Solubility Profile

### Aqueous Solubility (pH Dependent)

- pH 1.2 (SGF):High (>10 mg/mL). The molecule exists as a di-cation. This is the ideal condition for initial dissolution if stability permits.
- pH 7.4 (PBS):Moderate (~0.5 - 2 mg/mL). The molecule is partially ionized (mono-cationic). Solubility may be limited by the lattice energy of the solid form.
- pH > 10:Low (<0.1 mg/mL). The molecule is neutral and will likely precipitate.

### Organic Solvent Compatibility (Stock Solutions)

For biological assays or synthetic stock solutions, organic solvents are required to achieve high concentrations (>10 mM).

Solvent	Solubility Rating	Recommended Max Conc.	Notes
DMSO	Excellent	> 50 mg/mL	Preferred solvent for biological stock solutions. Hygroscopic; keep sealed.
Ethanol	Good	~10 - 25 mg/mL	Suitable for process chemistry; less toxic than DMSO.
DMF	Excellent	> 50 mg/mL	Alternative to DMSO for chemical synthesis.
Acetonitrile	Moderate	~5 - 10 mg/mL	Useful for HPLC sample preparation but not for storage.

## Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. These are designed with internal checks (controls) to validate the results.

## Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for: Accurate physical constants and formulation development.

- Preparation: Weigh excess solid compound (~5 mg) into a 1.5 mL microcentrifuge tube.
- Solvent Addition: Add 500  $\mu$ L of the target buffer (e.g., pH 7.4 PBS) or solvent.
- Agitation: Shake at 300 rpm at 25°C for 24 hours.
  - Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22  $\mu$ m syringe filter.
  - Pre-saturation: Discard the first 100  $\mu$ L of filtrate to prevent filter adsorption errors.
- Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).
  - Calibration: Run a 5-point standard curve (1–100  $\mu$ g/mL) in DMSO/Water (1:1).

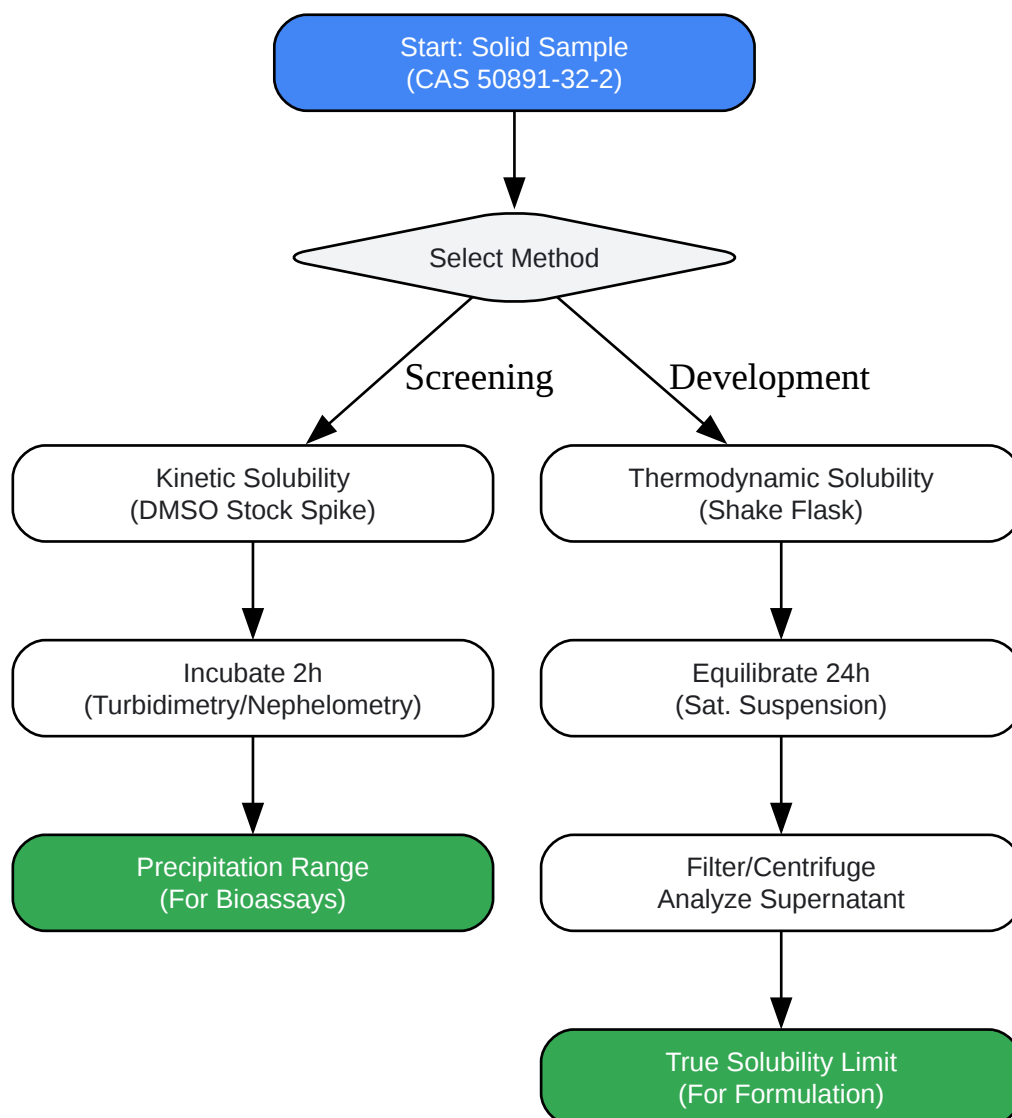
## Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening and avoiding precipitation in bioassays.

- Stock Prep: Prepare a 10 mM stock solution in DMSO.
- Spiking: Spike 5  $\mu$ L of stock into 245  $\mu$ L of buffer (pH 7.4) in a 96-well plate (Final conc: 200  $\mu$ M, 2% DMSO).
- Incubation: Shake for 2 hours at room temperature.
- Filtration: Filter using a 96-well filter plate (e.g., Millipore MultiScreen).

- Analysis: Measure UV absorbance of the filtrate and compare against a standard (5  $\mu$ L stock + 245  $\mu$ L Acetonitrile/Water).
  - Calculation: Solubility = (Abs\_filtrate / Abs\_standard)  $\times$  200  $\mu$ M.

## Workflow Visualization



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Caption: Decision tree for selecting the appropriate solubility determination method based on research stage.

## Handling & Stability Considerations

- Oxidation Risk: The aniline group at position 5 is susceptible to oxidation over time, especially in solution.
  - Mitigation: Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen). Avoid repeated freeze-thaw cycles.
- Light Sensitivity: Benzamide derivatives can be photosensitive.
  - Mitigation: Use amber vials for all solubility experiments and storage.
- Adsorption: The morpholine ring can interact with certain plastics.
  - Recommendation: Use glass vials or low-binding polypropylene plates for low-concentration (<1 µM) assays.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10560936, 2-Amino-5-morpholin-4-ylbenzamide. Retrieved from [[Link](#)]
- Watzke, A., et al. (2015).<sup>[1]</sup> Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [[Link](#)]

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## Sources

- [1. Design, synthesis and antiproliferative activity evaluation of m-\(4-morpholinyl-1,3,5-triazin-2-yl\)benzamides in vitro - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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